molecular formula C11H14O2 B13907481 3-(3-Methoxyphenyl)butan-2-one

3-(3-Methoxyphenyl)butan-2-one

Cat. No.: B13907481
M. Wt: 178.23 g/mol
InChI Key: PKSHOAJHMZSFCW-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)butan-2-one, with the molecular formula C11H14O2, is a high-purity chemical compound supplied for research and development purposes. This aromatic ketone serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a methoxyphenyl group, makes it a valuable precursor for the exploration of novel compounds with potential pharmacological activity. Researchers can utilize this compound as a core scaffold for developing new molecular entities. It is structurally related to other bioactive phenylbutanone derivatives, such as zingerone, which is known for its antioxidant and anti-inflammatory properties . Similar to its analogs, this compound may find application in studies aimed at modulating biological pathways, including those involving NF-κB, a key regulator of inflammation and immune response . Furthermore, structural relatives like ethylzingerone have demonstrated efficacy as antimicrobial preservatives by inducing intracellular oxidation in bacteria, suggesting potential research applications for this compound in developing new anti-microbial agents or studying oxidative stress responses . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle the material adhering to all appropriate laboratory safety protocols.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-(3-methoxyphenyl)butan-2-one

InChI

InChI=1S/C11H14O2/c1-8(9(2)12)10-5-4-6-11(7-10)13-3/h4-8H,1-3H3

InChI Key

PKSHOAJHMZSFCW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)C(=O)C

Origin of Product

United States

Preparation Methods

Preparation via Mannich Reaction and Subsequent Transformations

One of the most documented synthetic approaches to derivatives closely related to 3-(3-methoxyphenyl)butan-2-one involves the Mannich reaction starting from 1-(3-methoxyphenyl)-2-propanone or related ketones.

Key Steps:

  • Mannich Reaction: The ketone reacts with dimethylamine and formaldehyde to introduce a dimethylamino group at the alpha position, yielding 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone.

  • Resolution and Chirality Control: The resulting compound is subjected to chiral resolution to obtain high enantiomeric purity (typically >96% enantiomeric excess), crucial for pharmaceutical applications.

  • Hydrogenolysis: The dimethylamino group is selectively removed or transformed using catalytic hydrogenation, often employing palladium on carbon (Pd/C) as a catalyst in an inert solvent under hydrogen atmosphere.

  • Demethylation: In some cases, demethylation of the methoxy group to hydroxy is performed using hydrogen bromide in acetic acid as solvent.

Reaction Conditions and Catalysts:

  • The Mannich reaction is typically carried out at ambient temperature with stirring.

  • Hydrogenolysis uses heterogeneous palladium catalysts such as Pd/C, favored for stability, ease of removal, and minimal contamination.

  • The demethylation step uses concentrated hydrogen bromide and glacial acetic acid.

Purity and Yield Data:

  • The enantiomeric purity of intermediates reaches up to 99.7% for desired stereoisomers.

  • Yields are optimized by controlling temperature (below 25 °C during addition steps) and careful layer separations during workup.

Summary Table of Key Reaction Parameters:

Step Reagents/Conditions Catalyst/Medium Temperature Purity/Yield Notes
Mannich Reaction Ketone + Dimethylamine + Formaldehyde Ambient, stirred Room temperature High yield; intermediate oily residue
Chiral Resolution Various chiral agents - Ambient Enantiomeric purity >96%
Hydrogenolysis Pd/C catalyst, H2 atmosphere Pd/C Room temp to 25 °C High selectivity; avoids phosphine ligands
Demethylation HBr in glacial acetic acid Acidic medium Ambient to mild heat Converts methoxy to hydroxy group

This method is industrially viable but requires careful control of reaction conditions and catalyst handling due to hydrogenation steps.

Alkylation of p-Methoxybenzyl Chloride with Ethyl Acetoacetate (Historical Method)

An older but relevant method for producing 1-(4-methoxyphenyl)butan-2-one, a positional isomer, involves:

  • Reaction of p-methoxybenzyl chloride with ethyl acetoacetate in acetone in the presence of potassium carbonate.

  • Refluxing the mixture to promote alkylation.

  • Workup includes removal of potassium carbonate, extraction with benzene, and fractionation under high vacuum.

  • Subsequent ether cleavage with hydrogen bromide in acetic acid can yield hydroxy derivatives.

Though this method is for the 4-methoxy isomer, it provides a conceptual basis for similar alkylations at the 3-methoxy position, potentially adaptable with positional isomers of benzyl chlorides.

Summary Table of Preparation Methods for this compound and Related Compounds

Method Starting Material(s) Key Reactions Catalysts/Conditions Advantages Limitations
Mannich Reaction + Hydrogenolysis 1-(3-Methoxyphenyl)-2-propanone, dimethylamine, formaldehyde Mannich reaction, chiral resolution, hydrogenolysis, demethylation Pd/C catalyst, H2, HBr/acetic acid High enantiomeric purity, industrially viable Requires hydrogenation, safety concerns
Friedel-Crafts Alkylation Phenol, 4-hydroxybutan-2-one Acid-catalyzed alkylation Acid-activated Montmorillonite clay, 100-150 °C, 1-15 bar Eco-friendly, recyclable catalyst Less direct for 3-methoxyphenyl derivatives
Alkylation of p-methoxybenzyl chloride p-Methoxybenzyl chloride, ethyl acetoacetate Alkylation in acetone, reflux, ether cleavage K2CO3 base, HBr/acetic acid Simple reagents, classical method Positional isomer, older method

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their physicochemical characteristics:

Compound CAS No. Substituents Physical State Melting Point (°C) Key Properties Reference
3-(3-Methoxyphenyl)butan-2-one Not provided 3-methoxyphenyl at C3 Likely oil N/A Moderate polarity, aromatic ketone [Hypothetical]
3-(4-Methylphenyl)butan-2-one 59115-82-1 4-methylphenyl at C3 Not specified N/A Lower polarity (methyl vs. methoxy)
4-(3-Nitrophenyl)butan-2-one (4g) Not provided 3-nitrophenyl at C4 Solid N/A High polarity (nitro group), reactive
4-(1-Benzothien-2-yl)butan-2-one (4i) Not provided Benzothienyl at C4 Colorless oil N/A Enhanced aromaticity, hydrophobic
2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one Not provided Bromo, fluoro, 3-methoxyphenyl at C1 Light-yellow oil N/A Halogenated, higher molecular weight
3-(3,4-Dimethoxyphenyl)butan-2-one 4156-24-5 3,4-dimethoxyphenyl at C3 Not specified N/A Increased polarity (dual methoxy)

Key Observations :

  • Polarity : Methoxy groups enhance polarity compared to methyl substituents (e.g., 3-(4-methylphenyl)butan-2-one vs. This compound) .
  • Reactivity : Electron-withdrawing groups (e.g., nitro in 4g) increase reactivity in nucleophilic additions or reductions, while electron-donating groups (e.g., methoxy) stabilize aromatic systems .
  • Synthetic Utility : Halogenated derivatives (e.g., bromo-fluoro analog in ) are valuable in cross-coupling reactions for drug synthesis .

Biological Activity

3-(3-Methoxyphenyl)butan-2-one, also known as a derivative of zingerone, is a compound of interest due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_{2}

This compound features a methoxy group attached to a phenyl ring, contributing to its unique biological properties.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting the activity of nuclear factor kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in various biological systems. Studies have indicated that it can protect cells from oxidative damage caused by reactive oxygen species (ROS), thereby preventing lipid peroxidation and DNA damage .

3. Antidiabetic Effects

Evidence suggests that this compound may possess antidiabetic properties. It has been reported to enhance insulin sensitivity and reduce blood glucose levels in animal models, potentially through the activation of peroxisome proliferator-activated receptors (PPARs) .

4. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. It appears to affect various signaling pathways involved in cell proliferation and survival, including the MAPK pathway .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Enzymes: The compound may inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
  • Modulation of Signaling Pathways: It affects key signaling pathways such as NF-κB and MAPK, which are critical in inflammation and cancer progression.
  • Antioxidative Mechanisms: By enhancing the body's antioxidative capacity, it protects cells from oxidative damage.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Study on Inflammation : In a controlled study involving mice, administration of the compound significantly reduced inflammation markers in models of acute inflammation .
  • Antioxidant Efficacy : A study demonstrated that treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress, suggesting its potential as an antioxidant agent .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, indicating its potential use in cancer therapy .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, AntioxidantNF-κB inhibition, ROS scavenging
ZingeroneAntioxidant, Anti-inflammatoryPPAR activation
CurcuminAnti-inflammatory, AnticancerNF-κB inhibition, apoptosis induction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Methoxyphenyl)butan-2-one, and how can intermediates be validated?

  • Methodology : A two-step synthesis involving Friedel-Crafts acylation of 3-methoxybenzene with methyl vinyl ketone, followed by purification via column chromatography (hexane:ethyl acetate, 7:3). Intermediate validation uses thin-layer chromatography (TLC) and ¹H/¹³C NMR to confirm structural integrity. For example, the methoxy group appears as a singlet at δ 3.80 ppm in ¹H NMR, while the ketone carbonyl resonates at ~208 ppm in ¹³C NMR .

Q. How should researchers characterize this compound to ensure purity and structural accuracy?

  • Methodology :

  • Spectroscopy : Use FT-IR to confirm the ketone (C=O stretch at ~1700 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 177.0913 (calculated for C₁₁H₁₃O₂).
  • Crystallography : For crystalline derivatives, employ SHELXL-2018 for refinement, leveraging high-resolution X-ray diffraction data (R-factor < 0.05) .

Q. What purification strategies mitigate byproducts from Friedel-Crafts reactions?

  • Methodology : After synthesis, use gradient column chromatography with silica gel (60–120 mesh) and monitor fractions via TLC. For persistent impurities, recrystallization in ethanol/water (1:1) improves purity (>98% by HPLC, C18 column, acetonitrile:H₂O = 70:30) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in ¹H NMR) be resolved?

  • Methodology :

  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (B3LYP/6-311+G(d,p)).
  • Dynamic Effects : Investigate rotational barriers of the methoxy group using variable-temperature NMR (VT-NMR) to identify conformational exchange .
  • Crystallographic Analysis : Resolve ambiguities via single-crystal XRD to confirm spatial arrangement .

Q. What experimental designs are critical for evaluating biological activity (e.g., antimicrobial or analgesic effects)?

  • Methodology :

  • In Vitro Assays : Use Staphylococcus aureus (ATCC 25923) for antimicrobial testing via broth microdilution (MIC ≤ 50 µg/mL). Include positive controls (e.g., ampicillin) and solvent blanks.
  • Analgesic Models : Employ the acetic acid-induced writhing test in mice (dose: 25–100 mg/kg, i.p.), with statistical validation via ANOVA (p < 0.05) .

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed?

  • Methodology : For disordered methoxy groups, apply SHELXL’s PART/SUMP instructions to model partial occupancy. For twinned crystals (e.g., pseudo-merohedral twinning), use the TWIN/BASF commands in SHELXL to refine twin laws .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

  • Methodology :

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., ketone carbon as electrophilic center).
  • Retrosynthetic Analysis : Employ Synthia or Chematica to propose pathways involving Claisen-Schmidt condensations or Grignard additions .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental UV-Vis spectra?

  • Methodology :

  • Solvent Effects : Re-calculate TD-DFT spectra with explicit solvent models (e.g., IEF-PCM for ethanol).
  • Aggregation Studies : Conduct concentration-dependent UV-Vis to detect π-π stacking (e.g., hypsochromic shifts at >10⁻³ M) .

Q. Why might HPLC retention times vary across batches despite identical synthesis protocols?

  • Methodology :

  • Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., diacetylated derivatives).
  • Column Aging : Re-calibrate with fresh C18 columns and standardized mobile phases (pH 7.0 buffer) .

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